molecular formula C9H11NO2S B3381460 3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid CAS No. 23909-07-1

3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid

Cat. No.: B3381460
CAS No.: 23909-07-1
M. Wt: 197.26 g/mol
InChI Key: KYLBQAZNQIHSNN-UHFFFAOYSA-N
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Description

3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C9H11NO2S. It is characterized by the presence of a pyridine ring attached to a propanoic acid moiety via a sulfanyl (thioether) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-2-ylmethyl)sulfanyl]propanoic acid typically involves the reaction of pyridine-2-methanethiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic conditions to yield the desired propanoic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(pyridin-2-ylmethyl)sulfanyl]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-3-ylmethyl)sulfanyl]propanoic acid
  • 3-[(Pyridin-4-ylmethyl)sulfanyl]propanoic acid
  • 3-[(Pyridin-2-ylmethyl)sulfanyl]butanoic acid

Uniqueness

3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid is unique due to the specific positioning of the pyridine ring and the propanoic acid moiety. This configuration can influence its reactivity and interactions with biological targets, making it distinct from its isomers and analogs .

Properties

IUPAC Name

3-(pyridin-2-ylmethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)4-6-13-7-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLBQAZNQIHSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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